![molecular formula C18H19N5O2S B2498693 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-81-7](/img/structure/B2498693.png)
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazolopyrimidinone compounds involves cyclization reactions and the use of carboximidamides, guanidines, and 1,2,4-triazol-5-amines to afford a variety of tetramethyl tetrahydroquinolines and triazolopyrimidinones (Potapov et al., 2017). Microwave irradiation and conventional processes have been employed for the condensation of ketones, aldehydes, and urea/thiourea to synthesize dihydropyrimidinones and hexahydroquinazolinones, highlighting a diverse range of synthetic strategies that could be applicable to our compound of interest (Phucho et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is characterized by the presence of multiple heterocyclic rings. These structures often exhibit complex bonding patterns and electronic interactions, with heteroatoms contributing to the unique chemical properties and reactivity of the molecule. X-ray crystallography and spectroscopic methods (NMR, MS) are commonly used for structural elucidation of such compounds, providing insights into their conformation, stereochemistry, and electronic structure (Wang et al., 2014).
Chemical Reactions and Properties
Chemical reactions of triazolopyrimidinones and related structures often involve nucleophilic substitution, electrophilic addition, and cycloaddition reactions, with the heteroatoms playing a crucial role in determining the reactivity. The presence of multiple reactive sites, including the thioether and the dihydroquinoline moiety, allows for a wide range of chemical transformations, leading to the synthesis of complex derivatives with varied biological activities. The synthesis of diheterocyclic compounds from triazolopyrimidines demonstrates the versatility of these compounds in chemical synthesis (Liu et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A range of novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines, which could include derivatives of the compound , have been synthesized using a one-pot method. These compounds have shown good to excellent yields, indicating efficient synthetic routes for such complex molecules. The in vitro examination of their antioxidant activity revealed that some compounds exhibit potent antioxidant properties, highlighting their potential for therapeutic applications (S. Narsimha et al., 2018).
Antitumor Activity
New morpholinylchalcones, which could be structurally related to the compound of interest, have been synthesized and evaluated for their antitumor activity. Some of these compounds have shown promising activities against human lung cancer and hepatocellular carcinoma cell lines, suggesting the potential of such derivatives in cancer therapy (Zeinab A. Muhammad et al., 2017).
Molecular Docking Studies
The structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been conducted, revealing insights into the molecular interactions that govern their biological activity. Computational studies using molecular docking have supported the biological activity results, providing a basis for understanding the mode of action of these compounds at the molecular level (S. M. Gomha et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-12(2)23-17(19-16(11)25)20-21-18(23)26-10-15(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIFRPAUWOMZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

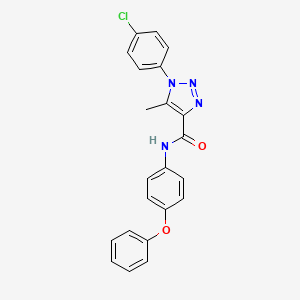
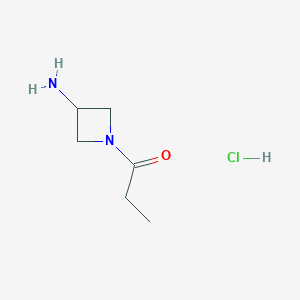


![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)
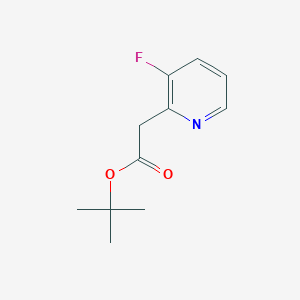
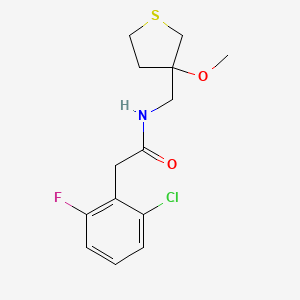
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)
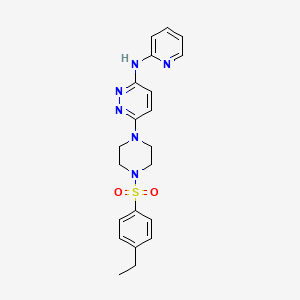
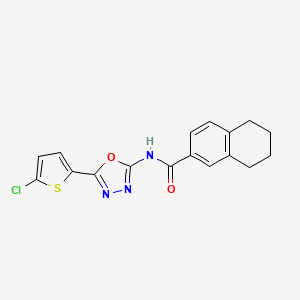
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)